(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
CAS No.: 477294-94-3
VCID: VC7575134
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.42
* For research use only. Not for human or veterinary use.
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide - 477294-94-3](/images/structure/VC7575134.png)
Description |
(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the benzothiazole class of derivatives. This compound is characterized by its complex molecular structure, which includes a thiazole ring and a thiophene moiety, both known for their biological activities and potential therapeutic applications. The molecular weight of this compound is approximately 314.42 g/mol, as reported in some research contexts. Synthesis and PreparationThe synthesis of benzothiazole derivatives often involves multi-step reactions that require careful selection of solvents and reaction conditions to optimize yield and purity. While specific synthesis details for (2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide are not widely documented, related compounds typically involve reactions between benzothiazole derivatives and appropriate acrylamide precursors . Research Findings and Future DirectionsWhile detailed research findings specific to (2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide are scarce, the compound's structural features suggest potential applications in medicinal chemistry. Future studies should focus on synthesizing this compound efficiently and evaluating its biological activities to explore its therapeutic potential. |
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CAS No. | 477294-94-3 |
Product Name | (2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide |
Molecular Formula | C16H14N2OS2 |
Molecular Weight | 314.42 |
IUPAC Name | (E)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Standard InChI | InChI=1S/C16H14N2OS2/c1-11-5-7-13-14(10-11)21-16(18(13)2)17-15(19)8-6-12-4-3-9-20-12/h3-10H,1-2H3/b8-6+,17-16? |
Standard InChIKey | GNEXFSVSVBEPKQ-JNKFDQBJSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)C |
Solubility | not available |
PubChem Compound | 7085538 |
Last Modified | Aug 19 2023 |
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